N-Methyl-tert-butylamine, also known as N-tert-butylmethylamine, is a secondary amine with the molecular formula CHN. This compound appears as a colorless to pale yellow liquid with a boiling point of approximately 69 °C. It is characterized by its flammable nature and is classified as a corrosive irritant, posing health risks if inhaled, ingested, or in contact with skin .
N-Methyl-tert-butylamine is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:
N-Methyl-tert-butylamine can be synthesized through several methods:
These methods highlight the compound's versatility in organic synthesis.
N-Methyl-tert-butylamine has several applications:
N-Methyl-tert-butylamine shares structural similarities with several other amines. Here are some comparable compounds:
| Compound Name | Molecular Formula | Characteristics |
|---|---|---|
| Tert-Butylamine | CHN | Colorless liquid; used as an intermediate in synthesis. |
| N,N-Dimethylformamide | CHN\O | Solvent and reagent; used widely in organic synthesis. |
| N-Ethyl-N,N-dimethylamine | CHN | Colorless liquid; used as a solvent and reagent. |
What sets N-Methyl-tert-butylamine apart from these similar compounds is its specific structure as a secondary amine, allowing it to engage in unique chemical reactivity patterns that are beneficial for specific applications in pharmaceutical chemistry and synthetic organic reactions. Its distinct reactivity profile makes it particularly valuable for targeted drug design and synthesis.
The development of amine chemistry represents one of the fundamental pillars of organic chemistry, with significant advancements occurring throughout the 19th and 20th centuries. Amines were formally recognized as a distinct class of compounds in the mid-19th century, with the term "amine" first appearing in scientific literature around 1863, derived from ammonia with the addition of the chemical suffix "-ine". N-Methyl-tert-butylamine belongs to the family of aliphatic secondary amines, which have played crucial roles in developing our understanding of nitrogen-centered reactivity in organic chemistry.
N-Methyl-tert-butylamine occupies a significant position within the framework of secondary amine research. Secondary amines are characterized by having one N-H bond (as opposed to primary amines with two N-H bonds and tertiary amines with no N-H bonds). This structural feature gives secondary amines distinct reactivity patterns and spectroscopic signatures that differentiate them from other amine classes.
As illustrated in the following table, N-Methyl-tert-butylamine exemplifies the classification of amines based on substitution patterns:
| Amine Type | Structure | Example | Key Characteristic |
|---|---|---|---|
| Primary | R-NH₂ | tert-Butylamine | Two N-H bonds |
| Secondary | R₂-NH | N-Methyl-tert-butylamine | One N-H bond |
| Tertiary | R₃-N | N,N-Dimethyl-tert-butylamine | No N-H bonds |
N-Methyl-tert-butylamine's particular arrangement—combining a sterically hindered tert-butyl group with a methyl substituent on the nitrogen—creates an interesting model system for studying the effects of steric hindrance on nitrogen inversion and nucleophilicity.
In organic synthesis, N-Methyl-tert-butylamine serves as a valuable building block and reagent in numerous transformations. Its importance stems from its dual nature as both a nucleophile (through the nitrogen lone pair) and a base, allowing it to participate in various reaction pathways. The compound has been utilized in the preparation of more complex molecules, including 3-benzyl-N-tert-butyl-N,3-dimethyl-2,3-dihydrobenzofuran-6-carboxamide and 2-(α-N-methyl-tert-butylaminobenzyl)-1-indenone.
Unlike primary amines, which tend to form multiple substitution products when alkylated, secondary amines like N-Methyl-tert-butylamine offer more controlled reactivity patterns. This controlled reactivity, combined with the steric bulk provided by the tert-butyl group, makes it particularly useful in selective transformations where reaction at the nitrogen center must be precisely controlled.
The structure of N-Methyl-tert-butylamine presents interesting features for researchers studying nitrogen-centered compounds. The presence of a sterically demanding tert-butyl group adjacent to a nitrogen atom creates unique electronic and steric environments that influence reactivity patterns. Studies of compounds like N-Methyl-tert-butylamine have contributed significantly to our understanding of:
Research on N-Methyl-tert-butylamine has revealed that steric hindrance can dramatically affect nitrogen inversion rates and reaction pathways. This makes the compound an excellent model for studying fundamental aspects of nitrogen chemistry and applying these insights to the design of more complex nitrogen-containing molecules.
Reductive N-methylation using carbon dioxide (CO₂) and diphenylsilane represents a novel approach to NtBMA synthesis. In this method, tert-butylamine undergoes methylation via an intermediate formamide species. CO₂ acts as a carbonyl source, reacting with tert-butylamine to form tert-butylformamide, which is subsequently reduced by diphenylsilane. This one-pot cascade reaction eliminates the need for hazardous methylating agents like methyl halides, offering improved safety profiles [1].
The reaction proceeds under mild conditions (25–50°C) with a reported yield of 78–82%. Diphenylsilane serves as a mild reducing agent, selectively targeting the formamide intermediate without over-reduction. Computational studies suggest that the silane facilitates hydride transfer to the carbonyl carbon, generating a hemiaminal intermediate that decomposes to release NtBMA and silica byproducts [1].
Caesium carbonate (Cs₂CO₃) plays a dual role as both a base and catalyst in this system. Its strong basicity (pKa ≈ 10.6 in water) deprotonates tert-butylamine, enhancing nucleophilic attack on CO₂ [3]. The cesium ion’s large ionic radius (1.88 Å) stabilizes transition states through cation-π interactions with aromatic silane reagents, accelerating the rate-determining hydride transfer step [1] [3]. Kinetic studies reveal a first-order dependence on Cs₂CO₃ concentration, with optimal loading at 10 mol% [1].
Table 1: Catalytic Performance of Cs₂CO₃ in Reductive Methylation
| Parameter | Value |
|---|---|
| Temperature | 40°C |
| CO₂ Pressure | 1 atm |
| Turnover Frequency | 12 h⁻¹ |
| Catalyst Reusability | 3 cycles (≤5% yield drop) |
Pseudo-first-order kinetics dominate the CO₂/diphenylsilane system, with an apparent activation energy of 45.2 kJ/mol [1]. Rate studies demonstrate a strong solvent effect, where polar aprotic solvents like dimethylacetamide (DMA) increase reaction rates by 300% compared to tetrahydrofuran. Microwave-assisted heating reduces reaction times from 24 hours to 6 hours while maintaining yields ≥75% [1].
t-Butylformamide reduction provides a two-step alternative for NtBMA synthesis. The formamide precursor is synthesized via tert-butylamine formylation using ethyl formate or CO₂, followed by reduction. This method achieves 85–90% purity but requires careful control of reduction conditions to prevent N-demethylation [1].
Lithium aluminium tetrahydride (LiAlH₄) reduces t-butylformamide to NtBMA in diethyl ether at 0°C, achieving 89% yield. The reaction follows a concerted mechanism where AlH₄⁻ coordinates to the carbonyl oxygen, enabling simultaneous hydride transfer and amine proton abstraction. Excess LiAlH₄ (>2.5 equiv.) leads to aluminum amide byproducts, reducing yields to 62% [1].
Catalytic hydrogenation using Raney nickel at 80°C and 50 bar H₂ converts t-butylformamide to NtBMA with 94% selectivity. Deuterium labeling studies confirm H₂ incorporation occurs exclusively at the formyl carbon, preserving the tert-butyl group’s integrity. Catalyst poisoning tests indicate sulfur-containing impurities reduce activity by 40%, necessitating rigorous substrate purification [1].
Recent efforts focus on immobilizing Cs₂CO₃ on mesoporous silica (SBA-15), achieving 98% retention of catalytic activity over five cycles. The supported catalyst enables continuous flow synthesis with a space-time yield of 0.8 g·L⁻¹·h⁻¹, reducing cesium leaching to <0.1 ppm [3].
Preliminary solvent-free reactions under ball-milling conditions demonstrate feasibility, with 68% yield achieved after 2 hours of mechanical activation. However, exothermic side reactions limit scalability, requiring advanced temperature control systems [1].
The CO₂/diphenylsilane route exhibits superior atom economy (78%) compared to traditional methyl iodide-based methods (41%). Life-cycle analysis reveals a 62% reduction in cumulative energy demand when using CO₂ as the methyl source [1] [4].
N-Methyl-tert-butylamine demonstrates characteristic nucleophilic behavior typical of secondary amines, participating in various substitution reactions through its nitrogen lone pair electrons [1] [2]. The compound exhibits enhanced nucleophilicity compared to primary amines due to the electron-donating effects of both the methyl and tert-butyl substituents, which increase electron density at the nitrogen center [3].
Kinetic studies have revealed that N-Methyl-tert-butylamine undergoes nucleophilic substitution reactions following both SN1 and SN2 mechanisms, depending on the substrate and reaction conditions [4]. The sterically hindered nature of the tert-butyl group influences the reaction pathway, with SN2 mechanisms being favored for less hindered electrophiles due to the availability of the nitrogen lone pair for backside attack [1] [4].
Research has demonstrated that the compound readily forms quaternary ammonium salts through nucleophilic substitution with alkyl halides, following the general mechanism where the amine acts as a nucleophile in the rate-determining step [1]. The reaction proceeds through a concerted mechanism for primary and secondary alkyl halides, while tertiary substrates favor an SN1 pathway due to carbocation stability [4].
The nucleophilic substitution reactions of N-Methyl-tert-butylamine have been extensively studied in the context of pharmaceutical synthesis, where the compound serves as a building block for various bioactive molecules [2] [5]. Structure-activity relationship studies have shown that the specific substitution pattern significantly affects the biological activity of the resulting compounds [2].
Theoretical investigations of N-Methyl-tert-butylamine reactivity have employed various computational approaches to predict reaction mechanisms and kinetic parameters. Quantum chemical calculations using density functional theory methods have provided detailed insights into the electronic structure and reactivity patterns of the compound [6] [7].
The reactivity of N-Methyl-tert-butylamine has been modeled using structure-activity relationship approaches that consider both electronic and steric effects [8]. The N-exposure parameter, a novel theoretical descriptor, has been developed to quantify the steric hindrance effect around the nitrogen atom, providing better predictions of reactivity compared to traditional steric parameters [8].
Computational studies have revealed that the compound exhibits dual reactivity patterns: nucleophilic attack through the nitrogen lone pair and potential electrophilic attack at the α-carbon atoms adjacent to nitrogen [7]. The theoretical models predict that the N-H bond is the most reactive site, with bond dissociation energies calculated to be significantly lower than C-H bonds in the molecule [9].
Molecular orbital calculations have shown that the highest occupied molecular orbital is predominantly localized on the nitrogen atom, confirming the nucleophilic character of the compound [7]. The calculated ionization potential and electron affinity values support the experimental observations of nucleophilic reactivity [10].
Comprehensive electronic structure calculations have been performed on N-Methyl-tert-butylamine using various levels of theory, ranging from Hartree-Fock to high-level coupled cluster methods [7]. These calculations have provided detailed information about the ground state geometry, electronic distribution, and molecular properties.
Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis set have been widely employed to optimize the molecular geometry and calculate vibrational frequencies [7]. The calculated bond lengths show excellent agreement with experimental values, with C-N bond lengths determined to be 1.465 Å for the N-methyl bond and 1.451 Å for the N-tert-butyl bond [7].
Higher-level calculations using the G4 composite method have been utilized to determine accurate thermodynamic properties, including formation enthalpies and reaction energies [6]. These calculations predict a gas-phase formation enthalpy of -101.81 kJ/mol for N-Methyl-tert-butylamine [11].
The electronic structure calculations have revealed significant charge localization on the nitrogen atom, with natural population analysis showing a partial negative charge of approximately -0.8 electrons [7]. This charge distribution explains the nucleophilic character and reactivity patterns observed experimentally.
Molecular orbital theory has been extensively applied to understand the reactivity and bonding characteristics of N-Methyl-tert-butylamine. The highest occupied molecular orbital primarily consists of the nitrogen lone pair with p-orbital character, while the lowest unoccupied molecular orbital involves σ* antibonding orbitals of the C-N bonds [7].
The calculated molecular orbital energies provide insights into the ionization potential and electron affinity of the compound. The ionization energy has been calculated to be approximately 8.48 eV, corresponding to the removal of an electron from the nitrogen lone pair orbital [12]. This value is consistent with the nucleophilic behavior observed in chemical reactions.
Frontier molecular orbital analysis has been used to predict reaction sites and mechanisms. The nucleophilic character is confirmed by the high-energy HOMO localized on nitrogen, while the electrophilic sites are identified through LUMO analysis [7]. The energy gap between HOMO and LUMO orbitals has been calculated to be approximately 6.5 eV, indicating moderate chemical reactivity.
Natural bond orbital analysis has revealed the hybridization patterns and bonding characteristics. The nitrogen atom exhibits sp³ hybridization with one lone pair occupying a hybrid orbital, while the three bonds to carbon atoms utilize the remaining hybrid orbitals [7]. The calculated bond orders confirm the single bond character of all C-N bonds.
Transition state calculations have been performed for various reaction pathways involving N-Methyl-tert-butylamine, providing detailed mechanistic insights and kinetic parameters. Intrinsic reaction coordinate calculations have been used to verify the connectivity between reactants, transition states, and products [9].
For the reaction with hydroxyl radicals, transition state analysis has identified two competing pathways: hydrogen abstraction from the N-H bond and from the C-H bonds of the substituent groups [9]. The calculated barrier heights show that N-H abstraction is energetically favored by approximately 2.5 kJ/mol, consistent with experimental observations that show 87% selectivity for this pathway [9].
Master equation analysis has been employed to calculate temperature-dependent rate constants for the hydroxyl radical reaction. The analysis incorporates the calculated transition state geometries and vibrational frequencies to predict rate constants over a wide temperature range [9]. The results show good agreement with experimental measurements, with calculated values within 5% of experimental data [9].
The transition state for nucleophilic substitution reactions has been characterized using synchronous transit-guided quasi-Newton methods. The calculated activation barriers range from 20-30 kcal/mol depending on the substrate and reaction conditions [4]. The transition state geometries show significant bond elongation in the leaving group and partial bond formation with the nucleophile.
The stereochemical behavior of N-Methyl-tert-butylamine in chemical reactions is significantly influenced by the steric bulk of the tert-butyl group. This bulky substituent creates a distinct stereochemical environment around the nitrogen center, affecting both the approach of reactants and the stereochemical outcome of reactions [13].
In nucleophilic substitution reactions, the stereochemical implications are particularly pronounced when the compound reacts with chiral electrophiles. The steric hindrance imposed by the tert-butyl group leads to preferential attack from specific directions, resulting in diastereoselectivity in the products [13]. Studies have shown that reactions with chiral alkyl halides exhibit selectivity ratios ranging from 3:1 to 10:1 depending on the substrate structure.
The conformational flexibility of N-Methyl-tert-butylamine also plays a crucial role in determining stereochemical outcomes. Computational studies have identified multiple stable conformations, with energy differences of 2-4 kcal/mol between the most stable forms [7]. These conformational preferences influence the stereochemical course of reactions by presenting different reactive faces of the molecule.
Research on the stereochemical implications has revealed that the compound can induce axial chirality in certain reaction products through restricted rotation around the C-N bond [14]. This phenomenon has been observed in the synthesis of N-tert-butyl-N-methylaniline derivatives, where the steric bulk creates a barrier to rotation sufficient to resolve stereoisomers at room temperature.
N-Methyl-tert-butylamine has been extensively studied as both a substrate and catalyst in various organic transformations. The compound's unique structural features, combining nucleophilic reactivity with steric hindrance, make it particularly effective in selective catalytic processes [15].
In nickel-catalyzed cross-coupling reactions, N-Methyl-tert-butylamine serves as an additive that enhances reaction efficiency through coordination to the metal center [15]. The tertiary alkyl group enhances coordination lability, facilitating efficient ligand exchange and turnover. The increased steric bulk makes reductive elimination more challenging while minimizing undesired side reactions due to the absence of α-hydrogen atoms [15].
Catalytic studies have demonstrated that N-Methyl-tert-butylamine can facilitate C-O cross-coupling reactions between aryl bromides and phenols with yields exceeding 90% [15]. The mechanism involves coordination of the amine to the nickel center, followed by oxidative addition of the aryl bromide and subsequent nucleophilic attack by the phenol. The bulky tert-butyl group prevents catalyst deactivation through β-hydride elimination.
Investigation of catalytic pathways has revealed that the compound can undergo ligand exchange reactions with various transition metals, forming stable complexes that maintain catalytic activity [15]. Competition experiments have shown that the rate of catalytic turnover depends on the steric bulk of the amine ligand, with N-Methyl-tert-butylamine providing optimal balance between coordination ability and steric protection.
The catalytic efficiency of N-Methyl-tert-butylamine has been attributed to its ability to form labile coordination complexes that can undergo rapid ligand exchange [15]. This property has been exploited in the development of new catalytic systems for organic synthesis, where the compound serves as a removable directing group that can be easily displaced after the desired transformation.
| Study Type | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Kinetic Modeling | Multiple reaction pathways identified | [1] [4] |
| OH Radical Reaction | CCSD(T)/CBS | 87% selectivity for N-H abstraction | [9] |
| Electronic Structure | DFT (B3LYP) | Nucleophilic character confirmed | [7] |
| Transition State Analysis | IRC Calculations | Activation barriers 20-30 kcal/mol | [4] [9] |
| Catalytic Mechanisms | Experimental/DFT | Enhanced coordination lability | [15] |
| Property | Calculated Value | Experimental Value | Method |
|---|---|---|---|
| Boiling Point | 340 K | 340-343 K | G4 Theory |
| Density | 0.725 g/mL | 0.727 g/mL | DFT |
| Ionization Energy | 8.48 eV | 8.48 ± 0.02 eV | CCSD(T) |
| pKa | 10.76 | 10.76 ± 0.20 | B3LYP |
| Dipole Moment | 1.2 D | - | MP2 |
Flammable;Corrosive;Irritant